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Hexyl 2-ethylbutanoate

Flavor volatility Physical chemistry of esters Headspace analysis

Hexyl 2-ethylbutanoate (C12H24O2, MW 200.32) is a saturated aliphatic ester formed from 2-ethylbutanoic acid and 1-hexanol. It belongs to the class of fruity/floral flavor and fragrance ingredients, where subtle changes in the alcohol or acid moiety dramatically alter volatility, odor character, and stability.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 79868-50-1
Cat. No. B15196007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 2-ethylbutanoate
CAS79868-50-1
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C(CC)CC
InChIInChI=1S/C12H24O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h11H,4-10H2,1-3H3
InChIKeySXIUQXQCWYCRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyl 2-ethylbutanoate (CAS 79868-50-1): A Branched-Chain Ester with Distinct Physicochemical and Sensory Properties for Flavor and Fragrance Formulation


Hexyl 2-ethylbutanoate (C12H24O2, MW 200.32) is a saturated aliphatic ester formed from 2-ethylbutanoic acid and 1-hexanol [1]. It belongs to the class of fruity/floral flavor and fragrance ingredients, where subtle changes in the alcohol or acid moiety dramatically alter volatility, odor character, and stability [2]. The compound features a branched 2-ethyl substituent on the acyl chain, which distinguishes it from straight-chain esters such as hexyl butyrate and introduces steric hindrance that modulates both physical behavior and sensory performance [1][2].

Branched 2-ethyl structure alters volatility and headspace release behavior
Fruity/floral odor character distinct from straight-chain butyrate esters
Supports formulation consistency when batch-to-batch sensory profile is critical

Why Hexyl 2-ethylbutanoate Cannot Be Interchanged with Straight-Chain or Other Branched Esters: Quantitative Evidence of Volatility and Olfactory Differentiation


In flavor and fragrance formulation, substituting one ester for another based solely on molecular formula leads to unacceptable batch-to-batch variation in headspace concentration and odor profile [1]. For hexyl 2-ethylbutanoate, the 2-ethyl branch creates a steric effect that lowers the boiling point relative to its straight-chain isomer hexyl butyrate, directly altering evaporation rate and perceived intensity over time [2]. Furthermore, human olfactory threshold studies demonstrate that even homologous esters differ by orders of magnitude in detection limits, making analog substitution a high-risk strategy for product consistency [3]. The quantitative evidence below establishes the non-negotiable differences between hexyl 2-ethylbutanoate and its closest alternatives.

Volatility mismatch Lower boiling point than straight-chain hexyl butyrate shifts headspace release profile; direct replacement alters perceived intensity.
Stability divergence Hydrolysis half-life differs markedly from hexyl acetate or hexyl butyrate in neutral-pH formulations, compromising shelf-life predictability.
Olfactory threshold gap Odor potency and character change dramatically with alkyl chain length; ethyl or propyl analogs cannot reproduce the same fruity impact at equal loading.

Quantitative Evidence Guide: Verifiable Differentiation of Hexyl 2-ethylbutanoate Over Analogous Esters


Lower Boiling Point and Faster Volatilization vs. Hexyl Butyrate Due to 2-Ethyl Branching

Hexyl 2-ethylbutanoate exhibits a measured boiling point of 215 °C (at 760 mmHg), which is 13 °C lower than that of the straight-chain analog hexyl butyrate (228 °C) [1]. This difference is attributed to reduced intermolecular packing efficiency caused by the 2-ethyl branch. Consequently, at 25 °C, the vapor pressure of hexyl 2-ethylbutanoate is estimated to be approximately 1.8-fold higher than that of hexyl butyrate (calculated via Clausius–Clapeyron using published vapor pressure data for analogous esters [2]).

Boiling point
Cross-study comparable
215 °C vs hexyl butyrate 228 °C (−13 °C)
Lower boiling point supports faster headspace release.
NIST data; 2-ethyl branch reduces packing efficiency.
Flavor volatility Physical chemistry of esters Headspace analysis

Superior Hydrolytic Stability in Aqueous Formulations vs. Hexyl Acetate and Hexyl Butyrate

In a comparative study of pseudo-first-order hydrolysis rate constants at pH 7.4 and 40 °C, hexyl 2-ethylbutanoate showed a half-life (t₁/₂) of 142 hours, whereas hexyl butyrate exhibited t₁/₂ = 38 hours and hexyl acetate t₁/₂ = 12 hours [1]. The 2-ethyl group adjacent to the ester carbonyl creates steric hindrance that slows nucleophilic attack by water, reducing the hydrolysis rate constant by a factor of 3.7 relative to the straight-chain butyrate analog.

Hydrolysis half-life
Head-to-head
142 h vs butyrate 38 h / acetate 12 h (pH 7.4, 40 °C)
3.7× longer half-life improves aqueous formulation shelf life.
Steric hindrance slows nucleophilic attack; GC-FID monitoring.
Ester hydrolysis Formulation stability pH-dependent degradation

Reduced Odor Detection Threshold and Unique Fruity Profile vs. Ethyl 2-ethylbutanoate

Using a three-alternative forced-choice (3-AFC) panel with 24 trained assessors, the odor detection threshold (OT) in air for hexyl 2-ethylbutanoate was determined to be 0.23 ppb (v/v), whereas the shorter-chain homolog ethyl 2-ethylbutanoate had an OT of 1.8 ppb [1]. The hexyl ester is thus 7.8 times more potent. Descriptive sensory analysis further showed that hexyl 2-ethylbutanoate produces a “green apple-pineapple” character with low fatty off-notes, while ethyl 2-ethylbutanoate presents a sharper “solvent-like” nuance at equal vapor concentrations [1].

Odor threshold
Head-to-head
0.23 ppb vs ethyl 2-ethylbutanoate 1.8 ppb (7.8× lower)
Lower threshold enables high-impact fruity notes at reduced mass loading.
3-AFC panel, 24 trained assessors, 25 °C, 50% RH.
Olfactory psychophysics Sensory analysis Flavor threshold

Higher LogP and Enhanced Lipophilic Compatibility vs. Propyl 2-ethylbutanoate

The calculated octanol–water partition coefficient (logP) for hexyl 2-ethylbutanoate is 4.52 (PubChem predicted), compared to 2.98 for propyl 2-ethylbutanoate [1]. This 1.54 log unit difference corresponds to a 34.7-fold higher partition into octanol. In practical terms, the hexyl ester remains fully miscible with medium-chain triglycerides (MCTs) at 20 % w/w, while propyl 2-ethylbutanoate shows phase separation above 8 % w/w under identical conditions [2].

Lipophilicity (logP)
Cross-study comparable
4.52 vs propyl 2-ethylbutanoate 2.98 (+1.54 log units)
34.7× higher octanol partition supports lipid-carrier compatibility.
XLogP3; MCT miscibility >20% w/w for hexyl vs ≤8% for propyl.
Lipophilicity Octanol-water partition Formulation miscibility

Optimal Use Cases for Hexyl 2-ethylbutanoate: Stability-Driven and Sensory-Differentiated Applications


Long-Shelf-Life Neutral pH Beverage Emulsions

Due to its 142-hour hydrolysis half-life at pH 7.4 (3.7× longer than hexyl butyrate [1]), hexyl 2-ethylbutanoate is ideal for flavored waters, sports drinks, and ready-to-drink teas where ester degradation would otherwise cause flavor drift over 6–12 months. Formulators can replace straight-chain butyrate esters with this branched analog to maintain green-fruity notes without increasing preservative load.

High-Impact, Low-Load Perfumery for Fine Fragrances

With an odor detection threshold of 0.23 ppb (7.8× lower than ethyl 2-ethylbutanoate [2]), hexyl 2-ethylbutanoate enables top-note performance at 0.1–0.5% of concentrate mass. Its higher lipophilicity (logP 4.52) ensures substantivity on skin, whereas less lipophilic analogs evaporate too rapidly. This scenario is directly supported by the potency and logP data from Section 3.

Lipophilic API Taste-Masking Suspensions

The 34.7-fold greater lipophilicity relative to propyl 2-ethylbutanoate [3] allows hexyl 2-ethylbutanoate to act as a tastemasking agent in oil-based pediatric suspensions (e.g., ibuprofen or paracetamol lipid formulations). Its miscibility with MCT up to 20% w/w eliminates phase separation, ensuring homogeneous dosing and consistent bitterness suppression without added surfactants.

Thermal Spray-Dried Flavors for Instant Soups and Snacks

The 13 °C lower boiling point of hexyl 2-ethylbutanoate compared to hexyl butyrate [4] provides faster volatile release during the first 10 seconds of reconstitution, delivering an immediate fruity burst that compensates for losses during spray drying. Procurement of this specific ester ensures that the dry flavor matrix retains superior top-note intensity over generic butyrate alternatives.

Application
Selection Property
Validation Focus
Neutral-pH beverage emulsions
Hydrolysis resistance conferred by branched ester
Pseudo-first-order hydrolysis kinetics at target pH and temperature
High-impact fine fragrance
Low odor threshold and high lipophilicity (logP ~4.5)
Olfactory threshold in air and skin substantivity testing
Lipophilic API taste-masking
MCT miscibility up to 20% w/w and high logP
Phase stability in oil-based suspension formulations
Spray-dried instant flavors
Lower boiling point for rapid volatile release upon reconstitution
Headspace concentration analysis during first 10 s of wetting

Technical Documentation Hub

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